molecular formula C₁₇H₂₁NO B1144553 Morphinan-17-carboxaldehyde CAS No. 56774-77-7

Morphinan-17-carboxaldehyde

Cat. No. B1144553
CAS RN: 56774-77-7
M. Wt: 255.35
InChI Key:
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Description

Morphinan-17-carboxaldehyde is a derivative of the morphinan class of psychoactive drugs . It shares a unique nitrogen-containing fused polycyclic structure that includes a piperidine and an aromatic ring, known as the morphinan skeleton . This skeleton comprises four rings labeled as A to D .


Synthesis Analysis

The synthesis of morphinan alkaloids has been investigated in recombinant Saccharomyces cerevisiae starting from the precursor (R,S)-norlaudanosoline . The expression of opium poppy methyltransferases showed strict enantioselectivity for (S)-reticuline starting from (R,S)-norlaudanosoline . The P. somniferum enzymes salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT) were functionally co-expressed in S. cerevisiae .


Molecular Structure Analysis

The morphinan skeleton comprises four rings labeled as A to D, with the 4,5-epoxymorphinan containing an additional ether structure labeled as the E ring . The substitution of certain bulky groups on nitrogen 17 converts an opioid agonist into an opioid antagonist .


Chemical Reactions Analysis

The feasibility of morphinan synthesis in recombinant Saccharomyces cerevisiae starting from the precursor (R,S)-norlaudanosoline was investigated . The expression of opium poppy methyltransferases showed strict enantioselectivity for (S)-reticuline starting from (R,S)-norlaudanosoline .

Mechanism of Action

Morphinan-based opioids function either as μ-opioid receptor agonists (analgesics), or NMDA receptor antagonists (dissociatives) . The substitution of certain bulky groups on nitrogen 17 converts an opioid agonist into an opioid antagonist .

Future Directions

Advancements in biochemistry and molecular biology have expanded our understanding of opioid receptor pharmacology . The development of semi-synthetic and synthetic morphinans, their receptor selectivity, and the emergence of biased agonism as a strategy to dissociate analgesic properties from undesirable effects are ongoing efforts . Most morphinan derivatives show a preference for the G protein pathway .

properties

CAS RN

56774-77-7

Molecular Formula

C₁₇H₂₁NO

Molecular Weight

255.35

synonyms

N-Formyl Morphinan;  N-Demethyl N-Formyl Demethoxyl Levomethorphan

Origin of Product

United States

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